molecular formula C10H11F3N2O2 B6147059 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1499453-16-5

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B6147059
CAS No.: 1499453-16-5
M. Wt: 248.2
InChI Key:
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Description

2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid is a synthetic organic compound known for its potential applications in various scientific fields. The structure includes a trifluoromethyl group attached to a tetrahydro-benzodiazole ring, linked by an acetic acid moiety. This compound has garnered interest for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized via multiple synthetic routes, typically involving the introduction of the trifluoromethyl group through electrophilic substitution. A common method includes:

  • Step 1: : Formation of the 1,3-benzodiazole core through the condensation of ortho-phenylenediamine with acetic acid.

  • Step 2: : Reduction of the resulting product to achieve the tetrahydro derivative.

  • Step 3: : Introduction of the trifluoromethyl group via a suitable reagent, such as trifluoromethyl iodide, under specific conditions like the presence of a strong base.

Industrial Production Methods: Industrial production of 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid typically involves bulk synthesis techniques optimized for high yield and purity. This may include the use of continuous flow reactors for better control over reaction parameters and product consistency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several chemical reactions, including:

  • Oxidation: : The presence of the acetic acid moiety allows for potential oxidation reactions, forming carboxylated derivatives.

  • Reduction: : The tetrahydrobenzodiazole core can be further reduced to form more saturated derivatives.

  • Substitution: : The trifluoromethyl group can be substituted with other electrophiles or nucleophiles, depending on reaction conditions.

Common Reagents and Conditions:
  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions vary; however, strong nucleophiles like organolithium reagents can be used.

Major Products:
  • Oxidized Derivatives: : Carboxylated variants with increased polarity.

  • Reduced Derivatives: : More saturated, less reactive compounds.

  • Substituted Products: : Varied depending on the electrophile or nucleophile introduced.

Scientific Research Applications

Chemistry: 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid is used in chemical research as a versatile building block for the synthesis of more complex molecules. Its stable trifluoromethyl group makes it a valuable precursor in the development of novel compounds.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties

Industry: Industrially, the compound serves as a precursor in the synthesis of agrochemicals and specialty materials, owing to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets, potentially enzymes or receptors. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may influence the compound's bioactivity.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(Trifluoromethyl)-1,3-benzoxazole: : Shares the trifluoromethyl group and heterocyclic structure but differs in its oxygen-containing ring.

  • 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: : Another trifluoromethyl-substituted compound with distinct bioactive properties.

  • 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole: : Similar tetrahydro structure but contains sulfur instead of nitrogen.

Uniqueness: What sets 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid apart is its specific combination of trifluoromethyl group and benzodiazole structure, offering a unique set of chemical reactivities and potential biological interactions. This uniqueness renders it a valuable compound in both research and industrial applications.

Properties

CAS No.

1499453-16-5

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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